molecular formula C34H44N4O9 B1684288 Z-Ile-Glu-Pro-Phe-Ome CAS No. 252557-97-4

Z-Ile-Glu-Pro-Phe-Ome

Cat. No. B1684288
M. Wt: 652.7 g/mol
InChI Key: NQFWNRFKRYMGAI-OXHJWIHTSA-N
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Description

“Z-Ile-Glu-Pro-Phe-Ome” is a selective short peptide human cardiac chymase inhibitor . It has a molecular weight of 652.74 . The IUPAC name for this compound is (S)-4-((2S,3S)-2-(((benzyloxy)carbonyl)amino)-3-methylpentanamido)-5-((S)-2-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidin-1-yl)-5-oxopentanoic acid .


Molecular Structure Analysis

“Z-Ile-Glu-Pro-Phe-Ome” contains a total of 93 bonds, including 49 non-H bonds, 18 multiple bonds, 18 rotatable bonds, 6 double bonds, 12 aromatic bonds, 1 five-membered ring, and 2 six-membered rings . It also contains 1 aliphatic carboxylic acid, 1 aliphatic ester, 2 aliphatic secondary amides, 1 aliphatic tertiary amide, and 1 (thio-) carbamate .


Chemical Reactions Analysis

“Z-Ile-Glu-Pro-Phe-Ome” is known to inhibit the action of rat MAB elastase 2 on substrate Ang I with an IC50 value of 49 µM and N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide with an IC50 value of 4.8 µM .

Future Directions

The Phe-Phe motif, which is present in “Z-Ile-Glu-Pro-Phe-Ome”, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

properties

IUPAC Name

(4S)-5-[(2S)-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O9/c1-4-22(2)29(37-34(45)47-21-24-14-9-6-10-15-24)31(42)35-25(17-18-28(39)40)32(43)38-19-11-16-27(38)30(41)36-26(33(44)46-3)20-23-12-7-5-8-13-23/h5-10,12-15,22,25-27,29H,4,11,16-21H2,1-3H3,(H,35,42)(H,36,41)(H,37,45)(H,39,40)/t22-,25-,26-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFWNRFKRYMGAI-OXHJWIHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ile-Glu-Pro-Phe-Ome

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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